molecular formula C8H19N3O B3279735 3-[3-(Dimethylamino)propylamino]propanamide CAS No. 69852-49-9

3-[3-(Dimethylamino)propylamino]propanamide

Cat. No.: B3279735
CAS No.: 69852-49-9
M. Wt: 173.26 g/mol
InChI Key: NBANCPUCRZJYPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(Dimethylamino)propylamino]propanamide is a chemical compound with the molecular formula C8H19N3O and a molecular weight of 173.26 g/mol. It is commonly known for its applications in various fields of research and industry due to its unique chemical properties.

Mechanism of Action

Target of Action

3-[3-(Dimethylamino)propylamino]propanamide, commonly known as DMPA, is a versatile intermediate with a variety of applications . .

Mode of Action

As an intermediate, it is used for the synthesis of agrochemicals and surfactants . It is also used in water treatment chemicals and as a catalyst for PU and Epoxy polymerizations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Dimethylamino)propylamino]propanamide typically involves the reaction of 3-(Dimethylamino)propylamine with acrylonitrile, followed by hydrogenation to yield the desired product . The reaction conditions often include:

    Reaction with Acrylonitrile: This step involves a Michael addition reaction where 3-(Dimethylamino)propylamine reacts with acrylonitrile.

    Hydrogenation: The intermediate product is then hydrogenated to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Dimethylamino)propylamino]propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding amides and other oxidation products.

    Reduction: It can be reduced to form simpler amines.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.

    Nucleophiles: Various nucleophiles such as halides, thiols, and amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

3-[3-(Dimethylamino)propylamino]propanamide has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the production of surfactants, agrochemicals, and water treatment chemicals

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)propylamine: A related compound used in similar applications.

    N,N-Dimethyl-1,3-propanediamine: Another similar compound with comparable chemical properties.

    N,N-Diethyl-1,3-propanediamine: Used in the preparation of various organic compounds.

Uniqueness

3-[3-(Dimethylamino)propylamino]propanamide is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its ability to undergo multiple types of reactions and its versatility in scientific research make it a valuable compound in various fields .

Properties

IUPAC Name

3-[3-(dimethylamino)propylamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3O/c1-11(2)7-3-5-10-6-4-8(9)12/h10H,3-7H2,1-2H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBANCPUCRZJYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNCCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201237129
Record name Propanamide, 3-[[3-(dimethylamino)propyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201237129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69852-49-9
Record name Propanamide, 3-[[3-(dimethylamino)propyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69852-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, 3-[[3-(dimethylamino)propyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201237129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(Dimethylamino)propylamino]propanamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-[3-(Dimethylamino)propylamino]propanamide
Reactant of Route 3
Reactant of Route 3
3-[3-(Dimethylamino)propylamino]propanamide
Reactant of Route 4
Reactant of Route 4
3-[3-(Dimethylamino)propylamino]propanamide
Reactant of Route 5
Reactant of Route 5
3-[3-(Dimethylamino)propylamino]propanamide
Reactant of Route 6
Reactant of Route 6
3-[3-(Dimethylamino)propylamino]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.